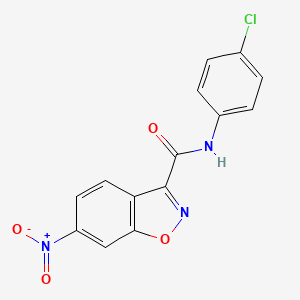
1-(4-Methylbenzoyl)proline
Descripción general
Descripción
1-(4-Methylbenzoyl)proline is a chiral amino acid derivative with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol
Mecanismo De Acción
Target of Action
1-(4-Methylbenzoyl)proline, also known as MBP, is a chiral amino acid derivative. It is related to proline-rich antimicrobial peptides (PR-AMPs), which are known to interfere with internal cellular functions . The primary targets of these peptides are bacteria, and they act by inhibiting vital cell functions such as DNA transcription and protein translation .
Mode of Action
They can kill bacteria by interfering with internal cellular functions without concurrent lytic effects on cell membranes . This suggests that MBP may have a similar mode of action.
Biochemical Pathways
Proline metabolism is a key pathway in the metabolic rewiring that sustains cells . Proline, an amino acid, plays a highly beneficial role in cells exposed to various stress conditions . It acts as an osmolyte, a metal chelator, an antioxidative defense molecule, and a signaling molecule . As MBP is a proline derivative, it may influence similar biochemical pathways.
Pharmacokinetics
. Given that MBP is a proline derivative, it is possible that it may have similar pharmacokinetic properties.
Result of Action
. As a proline derivative, MBP may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, proline metabolism is widely rewired during stress development . The rewiring of proline metabolism influences numerous physiological pathways, including mitochondrial metabolism . Therefore, environmental stress could potentially influence the action of MBP.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Methylbenzoyl)proline can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with proline. The reaction typically involves the use of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methylbenzoyl)proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methylbenzoyl)proline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in modulating biological pathways and as a probe for understanding enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Comparación Con Compuestos Similares
1-(4-Methylbenzoyl)proline can be compared with other similar compounds, such as:
1-(4-Methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea: This compound shares a similar benzoyl group but differs in its functional groups, leading to distinct chemical properties and applications.
3-Substituted Prolines: These compounds have modifications on the proline ring, which can alter their reactivity and biological activity.
Uniqueness: this compound stands out due to its chiral nature and the presence of both a benzoyl group and a proline moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-(4-methylbenzoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-4-6-10(7-5-9)12(15)14-8-2-3-11(14)13(16)17/h4-7,11H,2-3,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIZSXAVJZFQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345867 | |
| Record name | 1-(4-Methylbenzoyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358674-84-7 | |
| Record name | 1-(4-Methylbenzoyl)proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



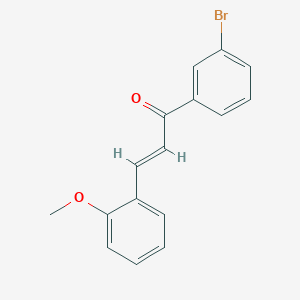
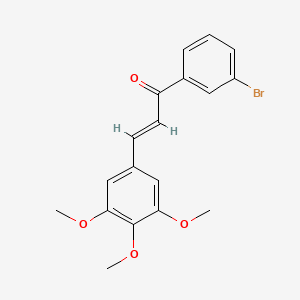


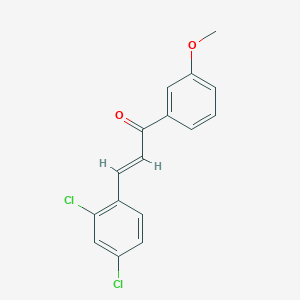

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3131816.png)

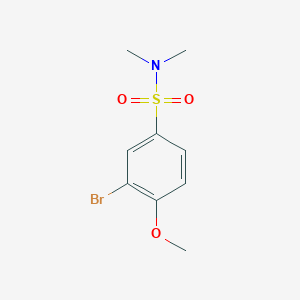
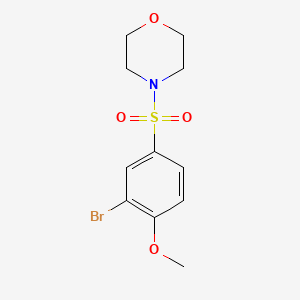
![5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B3131848.png)
